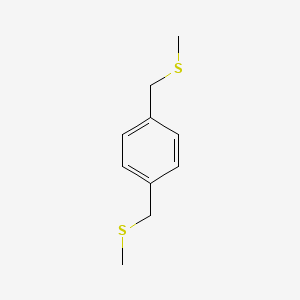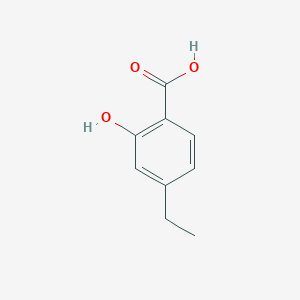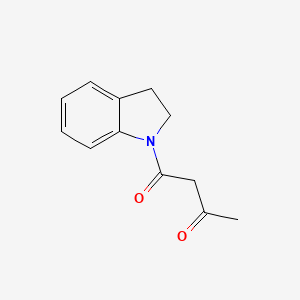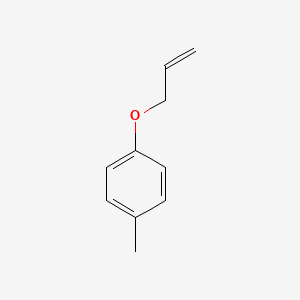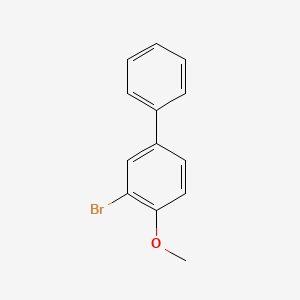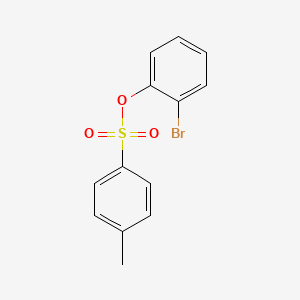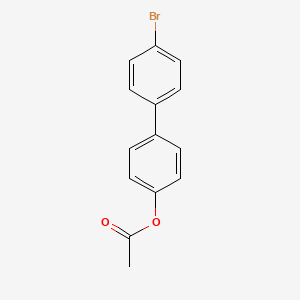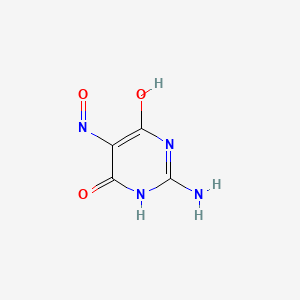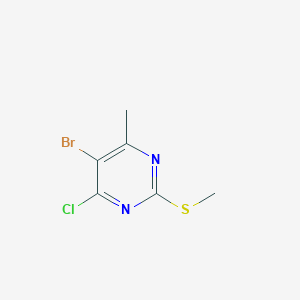
6-Brom-2-methyl-1H-Indol
Übersicht
Beschreibung
6-Bromo-2-methyl-1H-indole, also known as 6-BMI, is an indole derivative, and a member of the indole family of compounds. It is a synthetic compound that has been studied for its potential applications in scientific research and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
6-Brom-2-methyl-1H-Indol: wurde auf sein Potenzial in der Krebsbehandlung untersucht. Indol-Derivate sind dafür bekannt, verschiedene biologisch wichtige Eigenschaften aufzuweisen, darunter Antitumoraktivitäten . Die Fähigkeit der Verbindung, mit Krebszellen zu interagieren, macht sie zu einem wertvollen Molekül für die Entwicklung neuer Therapeutika.
Antimikrobielle Mittel
Der Indol-Rest ist für die Entwicklung von Medikamenten zur Behandlung von mikrobiellen Infektionen von Bedeutung. Indol-Derivate, einschließlich This compound, haben sich als vielversprechende antimikrobielle Mittel gegen eine Reihe von Krankheitserregern erwiesen . Diese Anwendung ist entscheidend im Kampf gegen Antibiotika-resistente Bakterien.
Neurologische Störungen
Indol-Alkaloide wurden zur Behandlung neurologischer Störungen wie schwerer Agitation bei Patienten mit psychischen Erkrankungen eingesetzt . Die strukturelle Ähnlichkeit von This compound mit diesen Alkaloiden deutet auf potenzielle Anwendungen in diesem Bereich hin.
Hypertonie-Medikamente
Einige Indol-Alkaloide werden als Antihypertensiva zur Behandlung von Bluthochdruck eingesetzt . Das strukturelle Grundgerüst von This compound könnte modifiziert werden, um neue Medikamente zur Behandlung von Bluthochdruck zu entwickeln.
Biotechnologische Produktion
Indole finden Anwendung in der Biotechnologie, insbesondere in der Herstellung von natürlichen Farbstoffen und Verbindungen mit therapeutischem Potenzial . This compound kann aus biokatalytischen Ansätzen gewonnen werden, was seine Bedeutung in industriellen Anwendungen hervorhebt.
Geschmacks- und Duftstoffindustrie
Indol-Verbindungen sind in der Geschmacks- und Duftstoffindustrie wertvoll. Sie können verwendet werden, um natürliche Aromen oder Duftstoffe für Lebensmittel und Parfümerie zu kreieren . This compound könnte zur Synthese solcher Verbindungen beitragen.
Organische Synthese
Als wichtiger Rohstoff und Zwischenprodukt wird This compound in der organischen Synthese verwendet. Es ist an der Synthese von Pharmazeutika, Agrochemikalien und Farbstoffen beteiligt . Seine Vielseitigkeit in chemischen Reaktionen macht es zu einer wertvollen Verbindung in der synthetischen Chemie.
Quorum Sensing in Bakterien
Indole spielen eine Rolle in der bakteriellen Signalübertragung, bekannt als Quorum Sensing. Dieser Prozess ist für die Anpassung und das Überleben von Bakterien in verschiedenen Umgebungen unerlässlich . This compound könnte verwendet werden, um diese Signalwege zu untersuchen oder mit ihnen zu interferieren, um bakterielle Populationen zu kontrollieren.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6-Bromo-2-methyl-1h-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have various biological activities, which suggests that they can have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
6-Bromo-2-methyl-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to undergo palladium-catalyzed reactions, which are essential in the synthesis of various indole derivatives . It interacts with enzymes such as flavin-dependent halogenases, which facilitate the halogenation process, and P450 monooxygenases, which are involved in hydroxylation reactions . These interactions are vital for the compound’s role in biochemical pathways, influencing its biological activity and therapeutic potential.
Cellular Effects
6-Bromo-2-methyl-1H-indole exhibits significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including 6-Bromo-2-methyl-1H-indole, can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 6-Bromo-2-methyl-1H-indole involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain protein kinases, thereby modulating cell signaling pathways . Additionally, 6-Bromo-2-methyl-1H-indole can induce changes in gene expression by binding to transcription factors and other regulatory proteins . These interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-methyl-1H-indole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 6-Bromo-2-methyl-1H-indole, can undergo oxidative degradation, leading to the formation of various byproducts . These byproducts can have different biological activities, affecting the overall impact of the compound on cellular function over time.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methyl-1H-indole vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
6-Bromo-2-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified derivatives . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential, influencing its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 6-Bromo-2-methyl-1H-indole within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its distribution within different cellular compartments . Additionally, binding proteins can influence its localization and accumulation within cells, affecting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Bromo-2-methyl-1H-indole is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . These interactions are essential for its biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
6-bromo-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDPLQDPOIVTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297300 | |
| Record name | 6-Bromo-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6127-19-1 | |
| Record name | 6-Bromo-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6127-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006127191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6127-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


